molecular formula C11H21N3O3 B1400233 [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1354011-45-2

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No. B1400233
M. Wt: 243.3 g/mol
InChI Key: GEXOPEYXEGXYMT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could involve the use of the tert-butyl group in chemical transformations . The Steglich Esterification, a mild reaction that allows the conversion of sterically demanding and acid labile substrates, could be one of the methods for the formation of tert-butyl esters .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. It also contains an amino-acetyl group and a tert-butyl ester group.


Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Scientific Research Applications

Prodrug Applications

Some esters, similar in structure to the specified compound, have been evaluated as prodrugs. For example, certain esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) were prepared and evaluated as progenitors of the amino acid, showing that these esters could be viable prodrugs (Saari et al., 1984). Similarly, esters based on monocyclic terpenes and γ-aminobutyric acid (GABA) were synthesized, showing anticonvulsant, analgesic, and anti-inflammatory activities, indicating their potential as prodrugs with pharmacological activity (Nesterkina & Kravchenko, 2016).

Pharmacokinetic Enhancements

Research has also focused on modifying pharmacokinetic properties. For instance, certain esters have been developed to improve oral bioavailability, demonstrating that esterification can enhance the absorption and therapeutic potential of compounds (Yoshimura, Hamaguchi, & Yashiki, 1986). This suggests that similar strategies could be applied to “[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester” to modulate its bioavailability.

Therapeutic Potential

Several studies have explored the therapeutic potential of related compounds. For example, primary amino acid derivatives, which share structural similarities with the specified compound, have shown promising activities as anticonvulsants and in neuropathic pain management (King et al., 2011). Another study on soluble epoxide hydrolase inhibitors, which could include similar esters, highlighted their potential in stroke therapy, emphasizing non-vascular mechanisms of protection against ischemic injury (Zhang et al., 2007).

properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXOPEYXEGXYMT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.